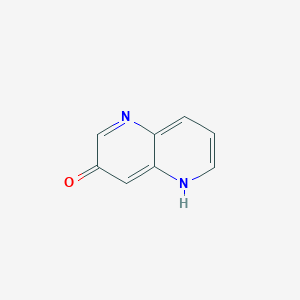

1,5-Naphthyridin-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,5-Naphthyridin-3-ol is a heterocyclic compound . It is part of a class of compounds known as 1,5-naphthyridines, which have been studied extensively due to their significant importance in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of 1,5-naphthyridines, including this compound, has been covered in various studies . The strategies related to the synthesis of 1,5-naphthyridines involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

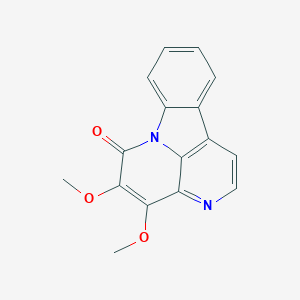

Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C9H8N2O . The molecular weight of this compound is 160.17 .

Chemical Reactions Analysis

This compound, like other 1,5-naphthyridines, exhibits reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

科学的研究の応用

Biological Activities and Therapeutic Research

1,5-Naphthyridin-3-ol and its derivatives, such as 1,8-naphthyridine, have been extensively studied due to their diverse biological activities. These compounds exhibit antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. Additionally, they have potential applications in treating neurological disorders like Alzheimer's disease, depression, and multiple sclerosis. They also show promise in other areas, such as anti-osteoporotic, anti-allergic, antimalarial, and anti-hypertensive treatments (Madaan et al., 2015).

Chemical Synthesis and Applications

The molecule has been utilized to develop new bidentate and tridentate ligands through Stille coupling or Friedlander condensation methodologies. These ligands have been used to prepare heteroleptic mono- and dinuclear Ru(II) complexes, showcasing the compound's importance in inorganic chemistry (Singh & Thummel, 2009).

Medicinal Chemistry

This compound has been identified as a valuable heteroaromatic ring system for medicinal chemistry. Its derivatives have been synthesized on a multigram scale, highlighting its significance in drug development and pharmaceutical research (Júnior et al., 2016).

Antioxidant Properties

Tetrahydro-1,8-naphthyridinol analogues of alpha-tocopherol, related to this compound, have demonstrated significant antioxidant activity in lipid membranes and low-density lipoproteins. This highlights its potential application in health and wellness products (Nam et al., 2007).

Synthetic Organic Chemistry and Medicinal Applications

Fused 1,5-naphthyridines are essential in synthetic organic chemistry and medicinal chemistry, demonstrating a wide range of biological activities. Their synthesis and reactivity, along with their use as ligands for metal complex formation, make them versatile in various chemical applications (Masdeu et al., 2020).

OLED Applications

1,5-Naphthyridine derivatives have been investigated for their applications in organic light-emitting diodes (OLEDs). They exhibit deep blue fluorescence, wide bandgap energy, high charge carrier mobility, and thermal stability, making them suitable for electronic and optoelectronic applications (Liao et al., 2009).

Safety and Hazards

While specific safety and hazard information for 1,5-Naphthyridin-3-ol is not available, general precautions such as avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition are recommended .

将来の方向性

作用機序

Target of Action

1,5-Naphthyridin-3-ol is a heterocyclic compound that has been studied for its potential biological activities . It’s important to note that the biological activity of a compound can be influenced by its interaction with various targets, such as proteins, enzymes, or receptors within the body.

Mode of Action

It’s known that 1,5-naphthyridines can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes . These interactions could potentially lead to changes in the targets, affecting their function and resulting in various biological effects.

Biochemical Pathways

Many heterocyclic compounds, including 1,5-naphthyridines, are known to interact with various biochemical pathways, influencing a wide range of biological activities .

Result of Action

Many 1,5-naphthyridines are known to exhibit a variety of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

生化学分析

Cellular Effects

Some naphthyridine derivatives have been reported to exhibit a variety of biological activities, suggesting that 1,5-Naphthyridin-3-ol may also influence cell function .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

1,5-naphthyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-6-4-8-7(10-5-6)2-1-3-9-8/h1-5,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZYFHZVBGCOAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)O)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40501324 |

Source

|

| Record name | 1,5-Naphthyridin-3(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14756-78-6 |

Source

|

| Record name | 1,5-Naphthyridin-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14756-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Naphthyridin-3(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid](/img/structure/B169073.png)

![2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B169081.png)

![Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B169097.png)